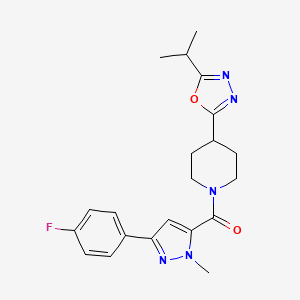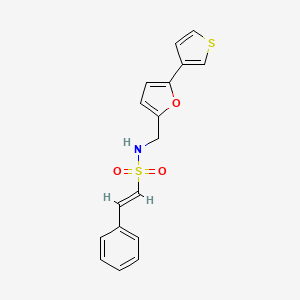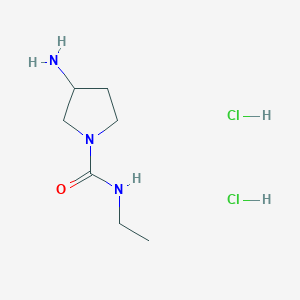![molecular formula C20H24N2O6S B2512839 4-((1-((2,3-二氢苯并[b][1,4]二氧杂环-6-基)磺酰基)哌啶-4-基)氧基)-1,6-二甲基吡啶-2(1H)-酮 CAS No. 2034240-16-7](/img/structure/B2512839.png)
4-((1-((2,3-二氢苯并[b][1,4]二氧杂环-6-基)磺酰基)哌啶-4-基)氧基)-1,6-二甲基吡啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” is a complex organic molecule. It has a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol . The compound is related to other compounds such as CX546, which is known to be a potent antagonist of D4 receptors .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, IR, 1H-NMR and 13C-NMR spectral techniques can be used to characterize the compound . The compound’s structure can also be optimized using density functional theory (DFT) with B3LYP/6-311 G (d, p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its molecular weight can be determined using mass spectrometry . Its molecular formula and structure can be determined using spectroscopic techniques .科学研究应用
Urease Inhibition
The compound exhibits promising urease inhibitory activity. A copper (II) complex formed with this compound, [Cu₂(L₁)₄DMSO₂]·2DMSO, has been synthesized and characterized. The complex demonstrates strong inhibitory effects against urease, with an IC₅₀ value of 0.56 μmol/L. Notably, this activity surpasses that of the positive control acetohydroxamic acid (AHA), which has an IC₅₀ of 10.95 μmol/L .
Synthesis and Structure
The compound is derived from caffeic acid and undergoes a series of reactions to yield the final product. Single crystal X-ray diffraction confirms its structure. The (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid moiety plays a crucial role in its biological activity .
a. Medicinal Chemistry: Investigate its potential as a scaffold for designing novel drugs. The unique structural features could lead to new therapeutic agents targeting various diseases.
b. Antioxidant Properties: Given its aromatic nature, explore its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and associated diseases.
c. Biological Activity: Assess its impact on other enzymes or biological pathways. Investigate its interactions with proteins, receptors, or cellular components.
d. Coordination Chemistry: Explore its coordination behavior with other metal ions. Investigate its ability to form complexes with different metals and ligands.
e. Material Science: Consider its use in materials science, such as designing functional materials or catalysts.
f. Computational Studies: Perform computational simulations to predict its behavior, binding sites, and interactions.
Conclusion
The compound’s diverse applications warrant further investigation. Researchers can explore its potential in drug development, materials science, and beyond. Its unique structure and urease inhibitory activity make it an intriguing candidate for scientific exploration . Remember to conduct rigorous experiments and collaborate with experts in relevant fields to unlock its full potential.
未来方向
The future directions for research on this compound could include further investigation of its mechanism of action, particularly its interaction with D4 receptors . Additionally, its potential therapeutic applications could be explored, given the role of D4 receptors in various neuropsychiatric diseases .
属性
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-14-11-16(12-20(23)21(14)2)28-15-5-7-22(8-6-15)29(24,25)17-3-4-18-19(13-17)27-10-9-26-18/h3-4,11-13,15H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUXGVKYOHSOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 9-imino-9-oxo-9lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2512758.png)
![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2512759.png)


![Ethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2512763.png)




![2-benzyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2512773.png)
![2,2-difluoro-N-(2-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2512777.png)
![1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512778.png)
![N-benzyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2512779.png)